Home > Products > Screening Compounds P40815 > Alisol B 23-acetate
Alisol B 23-acetate - 25637-96-1

Alisol B 23-acetate

Catalog Number: EVT-8021567
CAS Number: 25637-96-1
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alisol b acetate is a triterpenoid.
(1S,3R)-3-[(3aR,3bS,5aR,9aS,9bS,10S)-10-hydroxy-3a,3b,6,6,9a-pentamethyl-7-oxo-2H,3H,4H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]-1-[(2R)-3,3-dimethyloxiran-2-yl]butyl acetate is a natural product found in Alisma, Alisma plantago-aquatica, and Alisma lanceolatum with data available.
Source and Classification

Alisol B 23-acetate belongs to the class of tetracyclic triterpenes, specifically categorized under the chemical family of terpenoids. It is extracted from the rhizomes of Alisma orientale, which is known for its medicinal properties in traditional herbal medicine. The extraction processes often utilize solvents such as ethyl acetate for effective yield and purity.

Synthesis Analysis

The synthesis of Alisol B 23-acetate involves several steps, primarily focusing on extraction and purification methods. One notable method includes:

  1. Extraction: The raw material, typically the dried rhizome of Alisma orientale, undergoes alcohol extraction.
  2. Solvent Extraction: Ethyl acetate is used to extract the desired compounds from the plant material.
  3. Chromatography: The extract is purified using silica gel column chromatography, which separates Alisol B 23-acetate from other components.
  4. Crystallization: The purified extract is cooled to induce crystallization, yielding high-purity Alisol B 23-acetate crystals (purity often exceeding 98%) after several recrystallization steps .

This method is efficient and cost-effective, allowing for mass production while maintaining high purity levels.

Molecular Structure Analysis

The molecular structure of Alisol B 23-acetate can be represented as follows:

  • Molecular Formula: C₃₃H₄₈O₄
  • Molecular Weight: Approximately 520.73 g/mol

Alisol B 23-acetate features a tetracyclic structure characterized by multiple rings and functional groups that contribute to its biological activity. The presence of an acetate group at the C-23 position is critical for its pharmacological properties.

Structural Characteristics

  • Functional Groups: The compound contains hydroxyl (-OH) and acetate (-OCOCH₃) functional groups.
  • Stereochemistry: The specific stereochemistry of the rings influences its interaction with biological targets.
Chemical Reactions Analysis

Alisol B 23-acetate participates in various chemical reactions, primarily related to its biological activity:

  1. Hydrolysis: Under certain conditions, the acetate group can undergo hydrolysis to yield Alisol B.
  2. Oxidation-Reduction Reactions: It may participate in redox reactions due to its functional groups, affecting its stability and reactivity in biological systems.

These reactions are essential for understanding how Alisol B 23-acetate interacts with cellular components and contributes to its therapeutic effects.

Mechanism of Action

The mechanism of action of Alisol B 23-acetate is multifaceted:

  1. Inhibition of Cell Proliferation: Studies have shown that Alisol B 23-acetate inhibits cell viability and induces apoptosis in various cancer cell lines (e.g., A549 lung cancer cells) by modulating signaling pathways such as PI3K/AKT/mTOR .
  2. Anti-inflammatory Effects: It reduces mast cell degranulation and inhibits the release of inflammatory mediators like leukotrienes by affecting calcium mobilization and signaling pathways involving phospholipase C gamma (PLCγ) and Syk .
  3. Hepatoprotective Activity: Alisol B 23-acetate has been shown to protect against liver damage by reducing lipid accumulation and inflammatory responses in models of non-alcoholic steatohepatitis .

These mechanisms highlight the compound's potential as a therapeutic agent in various diseases.

Physical and Chemical Properties Analysis

Alisol B 23-acetate exhibits several notable physical and chemical properties:

  • Appearance: Colorless prismatic crystals upon crystallization.
  • Solubility: Soluble in organic solvents like ethyl acetate and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

These properties are crucial for its application in pharmaceutical formulations.

Applications

Alisol B 23-acetate has a wide range of scientific applications:

  1. Pharmaceutical Development: Due to its anti-cancer and hepatoprotective properties, it is being explored as a potential drug candidate for treating various malignancies and liver diseases.
  2. Traditional Medicine: Its use in traditional Chinese medicine supports its application in herbal formulations aimed at treating ailments related to liver function and inflammation.
  3. Research Tool: It serves as a valuable compound in pharmacological studies investigating cellular signaling pathways, apoptosis, and inflammation.
Molecular Mechanisms of Alisol B 23-Acetate in Nuclear Receptor Activation

Agonistic Activity on Farnesoid X Receptor (FXR) Signaling Pathways

Alisol B 23-acetate (AB23A) functions as a potent and selective agonist of the farnesoid X receptor (FXR), a master regulator of bile acid homeostasis and lipid metabolism. This natural triterpenoid binds to FXR's ligand-binding domain, triggering conformational changes that facilitate receptor heterodimerization with retinoid X receptor alpha (RXRα) and subsequent translocation to the nucleus. Once bound to FXR response elements (FXREs) in target gene promoters, AB23A induces the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1), initiating transcriptional programs that profoundly impact metabolic pathways [1] [3] [6].

The hepatic FXR activation by AB23A orchestrates a dual regulatory mechanism on bile acid metabolism. First, it upregulates the bile salt export pump (BSEP/ABCB11) through direct transcriptional activation, enhancing biliary excretion of bile acids. Second, it suppresses bile acid synthesis via induction of small heterodimer partner (SHP), which subsequently inhibits the expression of rate-limiting enzymes cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1). This coordinated action reduces hepatic cholesterol burden by converting cholesterol to bile acids while promoting their elimination. In ovariectomized LDLR-/- mice—a model of postmenopausal metabolic dysfunction—AB23A administration (2.56 mg/kg for 90 days) significantly increased fecal bile acid excretion by 45% and reduced plasma cholesterol levels by 32%, concomitantly decreasing aortic plaque area by 57% compared to untreated controls [1] [3].

Beyond biliary regulation, AB23A-activated FXR modulates lipid homeostasis by repressing lipogenic pathways and enhancing fatty acid oxidation. In a methionine-choline deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH) model, AB23A administration (15-60 mg/kg/day) dose-dependently reduced hepatic triglyceride accumulation by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its targets fatty acid synthase (FAS), acetyl-CoA carboxylase 1 (ACC1), and stearoyl-CoA desaturase 1 (SCD1). Simultaneously, it activated peroxisome proliferator-activated receptor alpha (PPARα) signaling, elevating expression of carnitine palmitoyltransferase 1α (CPT1α), acyl-CoA dehydrogenase (ACADS), and lipoprotein lipase (LPL), thereby promoting β-oxidation [5] [6]. These effects were abolished by co-administration of the FXR antagonist guggulsterone or FXR gene silencing in primary hepatocytes, confirming FXR-dependency [6].

Table 1: FXR-Mediated Mechanisms of Alisol B 23-Acetate in Metabolic Regulation

Target PathwayGene/Protein RegulationFunctional OutcomeExperimental Model
Bile Acid Transport↑ BSEP, ↑ MRP2Enhanced biliary excretion of bile acidsOVX LDLR-/- mice, ANIT-induced cholestasis model
Bile Acid Synthesis↑ SHP, ↓ CYP7A1, ↓ CYP8B1Suppressed bile acid synthesis from cholesterolFree fatty acid-treated L02 cells, MCD diet mice
Lipogenesis↓ SREBP-1c, ↓ FAS, ↓ ACC1, ↓ SCD1Reduced hepatic triglyceride synthesisMCD diet-induced NASH model
Fatty Acid Oxidation↑ PPARα, ↑ CPT1α, ↑ ACADS, ↑ LPLIncreased mitochondrial β-oxidationPrimary mouse hepatocytes, MCD diet mice

Modulation of Pregnane X Receptor (PXR)-Mediated Drug Metabolism

Alisol B 23-acetate demonstrates remarkable selectivity as a PXR agonist with minimal activation of structurally related nuclear receptors. Mammalian one-hybrid assays reveal that AB23A specifically transactivates human PXR (hPXR) without significant effects on constitutive androstane receptor (CAR), liver X receptor (LXR), or peroxisome proliferator-activated receptors (PPARα, δ, γ) at physiologically relevant concentrations [2] [4]. This specificity stems from its unique interaction with PXR's ligand-binding domain (LBD), which exhibits exceptional flexibility to accommodate structurally diverse ligands. The PXR LBD consists of a large, hydrophobic binding pocket formed by 28 residues that allow adaptation to AB23A's protostane structure, triggering recruitment of coactivators like SRC-1 through LXXLL motifs [4] [7].

Activation of PXR by AB23A initiates a cascade of xenobiotic detoxification responses. Upon binding, AB23A promotes PXR-RXRα heterodimerization and its translocation to the nucleus, where it binds to xenobiotic response elements (XREs) in the regulatory regions of genes encoding drug-metabolizing enzymes and transporters. Crucially, AB23A induces the expression of cytochrome P450 3A4 (CYP3A4), the most abundant human hepatic cytochrome P450 enzyme responsible for metabolizing approximately 50% of clinically used drugs. In hPXR-overexpressing HepG2 cells and human primary hepatocytes, AB23A treatment (10 μM) elevated CYP3A4 mRNA expression by 5.8-fold and 4.2-fold, respectively, comparable to induction by the classic PXR agonist rifampicin [2] [4].

The PXR activation profile of AB23A exhibits tissue-specific consequences. Hepatic PXR activation enhances detoxification capacity but may precipitate herb-drug interactions when co-administered with CYP3A4-metabolized pharmaceuticals. Intestinal PXR activation contributes to first-pass metabolism and modulates gut barrier function. The compound's ability to induce CYP3A4 is mediated through interactions with both proximal promoter elements (-169/-152 everted repeat separated by 6 nucleotides, ER6) and distal enhancer modules [xenobiotic-responsive enhancer module (XREM) at -7.8/-7.2 kb containing direct repeat 3 (DR3) and DR4-type elements] [4] [8].

Cross-Talk Between FXR and Other Nuclear Receptors (e.g., PPARα, LXR)

The metabolic actions of Alisol B 23-acetate extend beyond direct FXR activation to encompass orchestrated modulation of nuclear receptor networks. A key interaction occurs between FXR and PPARα signaling pathways. AB23A-activated FXR induces expression of apolipoprotein C-II (Apo C-II), an essential cofactor for lipoprotein lipase (LPL) that facilitates triglyceride hydrolysis in peripheral tissues. Simultaneously, it represses apolipoprotein C-III (Apo C-III), a potent inhibitor of LPL activity. This dual regulation creates a synergistic triglyceride-lowering effect, as demonstrated by reduced serum triglycerides in hyperlipidemic models following AB23A treatment [5] [9].

FXR-PPARα cross-talk further manifests in fatty acid oxidation regulation. AB23A enhances PPARα signaling through both direct and indirect mechanisms. Activated FXR increases hepatic levels of PPARα and its target genes CPT1α and ACADS, promoting mitochondrial β-oxidation. This metabolic shift was quantified in MCD diet-fed mice, where AB23A (60 mg/kg/day) increased hepatic β-oxidation rates by 75% compared to untreated controls [5] [6]. Concurrently, FXR activation by AB23A suppresses liver X receptor (LXR)-mediated lipogenesis through SHP-dependent inhibition. SHP induced by AB23A binds to LXRα, disrupting its ability to activate SREBP-1c transcription—a master regulator of fatty acid and triglyceride synthesis [5] [9].

The nuclear receptor cross-talk extends to bile acid-mediated signaling. By modulating the bile acid pool composition—particularly increasing hepatic chenodeoxycholic acid (CDCA) levels—AB23A creates a feed-forward loop that potentiates FXR activation. CDCA serves as an endogenous FXR ligand with higher binding affinity than other bile acids, thus amplifying the FXR-BSEP signaling axis initiated by AB23A [3] [6].

Table 2: Nuclear Receptor Cross-Talk Modulated by Alisol B 23-Acetate

Nuclear ReceptorInteraction MechanismMetabolic OutcomeKey Regulated Genes
PPARαFXR-induced expression; enhanced activityIncreased fatty acid oxidation, reduced triglycerides↑ Apo C-II, ↑ CPT1α, ↑ ACADS, ↑ LPL
LXRαSHP-mediated repressionSuppressed lipogenesis, reduced hepatic steatosis↓ SREBP-1c, ↓ FAS, ↓ ACC1
RXRαHeterodimerization partner for FXR and PXREnhanced DNA binding and transcriptional activityN/A (dimerization cofactor)

Transcriptional Regulation of CYP3A4 via PXR Activation

The induction of CYP3A4 by Alisol B 23-acetate represents a paradigm of PXR-mediated gene regulation with significant implications for drug metabolism. AB23A binding to PXR initiates a multi-step transcriptional cascade: (1) conformational changes in the PXR ligand-binding domain facilitate displacement of corepressors (e.g., NCoR2/SMRT); (2) recruitment of coactivators (SRC-1, SRC-3) through the AF2 domain; (3) heterodimerization with RXRα; and (4) binding to composite response elements spanning proximal and distal regulatory regions of the CYP3A4 gene [4] [7] [8].

The CYP3A4 gene features a sophisticated regulatory architecture that integrates signals from multiple PXR binding sites. AB23A-activated PXR-RXRα heterodimers bind to an everted repeat-6 (ER6) element in the proximal promoter (-169/-152) and to direct repeat-3 (DR3) and DR4-type elements within the xenobiotic-responsive enhancer module (XREM) located approximately 7.8-7.2 kb upstream of the transcription start site. Chromatin conformation studies reveal that these distant sites loop into proximity through protein-mediated DNA bending, forming a transcriptional "enhanceosome" complex. When all three regulatory elements are engaged, CYP3A4 induction by AB23A is amplified 12-fold compared to isolated promoter fragments [4] [8].

The magnitude of CYP3A4 induction exhibits cell-type specificity influenced by coregulator expression profiles. In hepatocytes, AB23A binding promotes a PXR conformation that preferentially recruits steroid receptor coactivator-1 (SRC-1), which possesses intrinsic histone acetyltransferase (HAT) activity. This enzymatic function remodels chromatin structure by acetylating histone H3 lysine residues (H3K9ac, H3K14ac), creating an open chromatin configuration permissive for transcription. The critical role of SRC-1 was confirmed via mammalian two-hybrid assays showing direct interaction between the PXR ligand-binding domain and SRC-1's receptor interaction domain following AB23A exposure [2] [4].

Beyond CYP3A4, AB23A-activated PXR regulates a battery of detoxification genes, including multidrug resistance protein 1 (MDR1/ABCB1), multidrug resistance-associated protein 2 (MRP2/ABCC2), and UDP-glucuronosyltransferases (UGT1A1). This coordinated induction creates a functional detoxification network that enhances phase I oxidation (CYP3A4), phase II conjugation (UGT1A1), and phase III efflux (MDR1, MRP2) [4] [8]. The PXR-mediated gene regulation by AB23A extends to inflammatory pathways, potentially contributing to its hepatoprotective effects through suppression of NF-κB signaling [4].

Table 3: PXR Target Genes Regulated by Alisol B 23-Acetate

Gene SymbolProtein NameFunctionInduction Level
CYP3A4Cytochrome P450 3A4Phase I drug metabolism4.2-5.8 fold (human hepatocytes)
ABCB1P-glycoprotein/MDR1Drug efflux transporter3.5 fold (in vitro models)
ABCC2Multidrug resistance-associated protein 2Organic anion efflux2.8 fold (hepatobiliary models)
UGT1A1UDP-glucuronosyltransferase 1A1Bilirubin conjugation, phase II metabolism3.1 fold (liver microsomes)

Properties

CAS Number

25637-96-1

Product Name

Alisol B 23-acetate

IUPAC Name

[(1S,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1

InChI Key

NLOAQXKIIGTTRE-GLHMJAHESA-N

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.